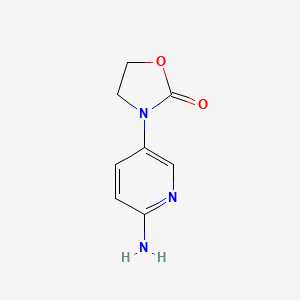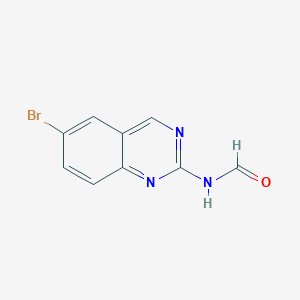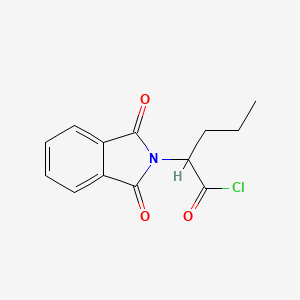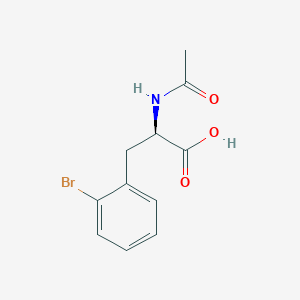![molecular formula C23H36N2O4S B12275345 (1S)-1'-Boc-1-[[(R)-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4'-piperidine]](/img/structure/B12275345.png)
(1S)-1'-Boc-1-[[(R)-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1’-Boc-1-[[®-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4’-piperidine] is a complex organic compound that features a spirocyclic structure This compound is notable for its unique combination of functional groups, including a tert-butylsulfinyl group, a Boc-protected amine, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1’-Boc-1-[[®-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4’-piperidine] typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving an indane derivative and a piperidine derivative.
Introduction of the Boc-Protected Amine: The Boc-protected amine group is introduced through a nucleophilic substitution reaction.
Addition of the tert-Butylsulfinyl Group: The tert-butylsulfinyl group is added using a sulfinylation reaction, typically involving tert-butylsulfinyl chloride and a suitable base.
Methoxylation: The methoxy group is introduced through an O-methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1’-Boc-1-[[®-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S)-1’-Boc-1-[[®-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activity.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (1S)-1’-Boc-1-[[®-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the Boc-protected amine group can interact with active sites of enzymes, while the tert-butylsulfinyl group can influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
®-N-((S)-1,3-dihydrospiro[indane-2,4’-piperidine]-1-yl)-2-methylpropane-2-sulfinamide: This compound shares a similar spirocyclic structure and sulfinyl group but lacks the Boc-protected amine and methoxy group.
Indane-1,3-dione derivatives: These compounds have a similar indane core but differ in their functional groups and overall structure.
Uniqueness
The uniqueness of (1S)-1’-Boc-1-[[®-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4’-piperidine] lies in its combination of functional groups, which confer specific reactivity and potential applications. The presence of the Boc-protected amine and methoxy group distinguishes it from other similar compounds, making it a valuable tool in various fields of research.
Properties
Molecular Formula |
C23H36N2O4S |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
tert-butyl 1-(tert-butylsulfinylamino)-6-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C23H36N2O4S/c1-21(2,3)29-20(26)25-12-10-23(11-13-25)15-16-8-9-17(28-7)14-18(16)19(23)24-30(27)22(4,5)6/h8-9,14,19,24H,10-13,15H2,1-7H3 |
InChI Key |
HKBIALNUFWUEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2NS(=O)C(C)(C)C)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-methyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-9H-purine](/img/structure/B12275272.png)
![N-[4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B12275274.png)
![benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate](/img/structure/B12275282.png)
![2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12275292.png)
![2-(benzylsulfanyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12275295.png)
![Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]-](/img/structure/B12275298.png)

![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine](/img/structure/B12275310.png)

![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275320.png)

![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12275325.png)
![2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}oxy)-5-methoxypyrimidine](/img/structure/B12275333.png)
